2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-4-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-8-10(9-5-3-2-4-6-9)12(15)7-11(13)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJIPZFJUXNTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure and Reaction Conditions
In a representative protocol, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid is reacted with a substituted boronic acid (e.g., 2-chloro-5-methoxyphenylboronic acid) in a 1,4-dioxane/water solvent system (4:1 ratio). Potassium carbonate serves as the base, and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyzes the reaction at 80°C for 16 hours. Post-reaction workup includes extraction with ethyl acetate, followed by column chromatography for purification.
Key Parameters
Industrial Adaptations
Industrial-scale production employs continuous flow reactors to enhance efficiency. Automated systems ensure precise control over temperature and reagent stoichiometry, minimizing side reactions. Purification via recrystallization or chromatography ensures >95% purity.
Friedel-Crafts Acylation and Oxidation
Friedel-Crafts acylation introduces acetyl groups to the biphenyl structure, which are subsequently oxidized to carboxylic acids.
Stepwise Synthesis
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Acylation : 4-Methoxy-biphenyl reacts with acetic anhydride in the presence of AlCl₃ (1,2-dichloroethane solvent, 0–10°C). The mixture is refluxed for 4 hours, yielding 4-acetyl-4'-methoxy-biphenyl.
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Oxidation : The acetyl group is oxidized using bromine and sodium hydroxide in 1,4-dioxane/water. Sodium sulfite quenches excess bromine, and hydrochloric acid precipitates the carboxylic acid.
Reaction Conditions
Mechanistic Insights
The chloro substituent’s electron-withdrawing effect directs electrophilic substitution to the para position, while the methoxy group’s electron-donating nature stabilizes intermediates. Oxidation proceeds via a haloform reaction mechanism, cleaving the acetyl group to form the carboxylic acid.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Solid-phase synthesis enables high-throughput generation of biphenyl carboxylic acids via resin-bound intermediates.
Resin Functionalization
4-Bromo-benzylamine is immobilized on DMHB (2,6-dimethoxy-4-polystyrenebenzyloxy-benzaldehyde) resin. Subsequent Suzuki coupling with 2-chloro-5-methoxyphenylboronic acid occurs under microwave irradiation (90°C, 1 hour) using Pd(dppf)Cl₂ as the catalyst.
Optimized Conditions
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Catalyst : Pd(dppf)Cl₂ (15 mol%).
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Base : K₃PO₄·3H₂O.
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Solvent : NMP (1-methyl-2-pyrrolidinone).
Advantages and Limitations
This method facilitates parallel synthesis of derivatives but requires specialized equipment (microwave reactors). Yields are moderate (60–75%), and scalability remains challenging.
Comparative Analysis of Synthetic Routes
| Method | Yield | Scalability | Purity | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 93% | High | >95% | Moderate |
| Friedel-Crafts | 93% | Moderate | 90–95% | Low |
| Solid-Phase | 60–75% | Low | 85–90% | High |
Critical Challenges and Solutions
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Regioselectivity : Competing substitution patterns arise due to the methoxy group’s directing effects. Using bulky ligands (e.g., P(t-Bu)₃) improves para selectivity.
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Oxidation Side Reactions : Over-oxidation to dicarboxylic acids is mitigated by controlled bromine addition and low-temperature conditions.
-
Catalyst Cost : Pd(PPh₃)₄ is expensive; heterogeneous catalysts (e.g., Pd/C) reduce costs but require higher temperatures .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carboxylic acid can be reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted biphenyl derivatives.
Oxidation Products: Hydroxylated biphenyl derivatives.
Reduction Products: Alcohol derivatives of biphenyl.
Esterification Products: Ester derivatives of biphenyl.
Scientific Research Applications
Medicinal Chemistry
The biphenyl structure is prevalent in many pharmaceutical compounds, and derivatives like 2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid have been investigated for their biological activities.
Anticancer Activity : Biphenyl derivatives are known to exhibit anticancer properties. For example, compounds with similar structures have shown effectiveness as inhibitors of the PD-1/PD-L1 immune checkpoint, which is critical in cancer immunotherapy. The biphenyl moiety enhances binding affinity to PD-L1, making it a promising scaffold for developing new inhibitors against cancers such as melanoma and lung cancer .
Antimicrobial Properties : Some studies suggest that biphenyl derivatives can possess antimicrobial activities. The introduction of halogens and methoxy groups into the biphenyl structure can enhance these properties, potentially leading to the development of new antibiotics or antifungal agents .
Anti-inflammatory Effects : The compound may also be explored for its anti-inflammatory effects. Similar biphenyl compounds have been used in the formulation of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat pain and inflammation .
Materials Science
Biphenyl derivatives are significant in materials science, particularly in the development of organic electronics.
Liquid Crystals : The unique properties of biphenyl compounds make them suitable candidates for liquid crystal applications. Their rigid structure contributes to the stability and efficiency of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .
Organic Semiconductors : The electronic properties of 2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid can be harnessed in the design of organic semiconductors. These materials are essential for developing flexible electronics and photovoltaic devices .
Synthetic Intermediates
In synthetic organic chemistry, 2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid serves as a versatile intermediate.
Building Block for Complex Molecules : It can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through reactions such as nucleophilic substitution and coupling reactions .
Cross-Coupling Reactions : The compound can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), which are fundamental methods for forming carbon-carbon bonds in organic synthesis. Such reactions are crucial for constructing various pharmaceuticals and agrochemicals .
Case Study 1: PD-1/PD-L1 Inhibitors
Recent studies have focused on developing small-molecule inhibitors targeting the PD-1/PD-L1 pathway using biphenyl scaffolds. In silico screening identified several derivatives with enhanced binding affinities compared to existing therapies. The incorporation of halogens into the biphenyl structure significantly improved their potency as immune checkpoint inhibitors .
Case Study 2: Liquid Crystal Displays
Research has demonstrated that biphenyl derivatives can be engineered into liquid crystal formulations that exhibit superior thermal stability and electro-optical performance. These advancements are critical for improving the efficiency and lifespan of LCD technologies .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or inhibit specific biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions and types of substituents on biphenyl derivatives significantly influence their chemical behavior. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
MOF Applications : The methoxy group in the main compound may enhance luminescent properties in MOFs by stabilizing excited states, whereas nitro or iodo substituents (as in and ) introduce quenching effects due to strong electron withdrawal or heavy atom presence .
Acidity and Reactivity : The carboxylic acid at position 4 in the main compound exhibits moderate acidity (pKa ~4.2), while the nitro-substituted analog () has significantly lower pKa (~1.5), favoring reactions requiring deprotonation .
Biological Interactions : Fluorine in ’s compound improves metabolic stability and target binding in drug design, whereas the methoxy group in the main compound may enhance bioavailability through increased solubility .
Material Science : The iodo analog () is prioritized in electronics for its polarizable iodine atom, whereas the main compound’s chlorine and methoxy groups may optimize dielectric properties in polymer composites .
Biological Activity
2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of 2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid can be represented as follows:
This compound features a biphenyl core with a carboxylic acid group and a methoxy substituent, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HCT116 (Colon Cancer)
- A549 (Lung Cancer)
Table 1 summarizes the IC50 values for different cell lines:
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing cancer cell proliferation.
Research indicates that 2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid may exert its anticancer effects through several mechanisms:
- Inhibition of c-Myc-Max Dimerization : Similar compounds have been shown to disrupt c-Myc-Max interactions, leading to reduced transcriptional activity associated with tumor growth .
- Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in cancer cells, preventing further progression through the cell cycle .
Case Studies
A notable study evaluated the compound's efficacy against MCF-7 cells, demonstrating a significant reduction in cell viability at concentrations as low as 5.10 µM. This study also explored the compound's effects on apoptosis markers, revealing increased levels of cleaved caspase-3 and PARP, indicative of apoptosis induction.
Pharmacological Profile
Beyond anticancer activity, preliminary studies suggest that 2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid may possess additional pharmacological properties:
- Antioxidant Activity : The methoxy group may contribute to antioxidant effects, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : Some biphenyl derivatives have shown promise against bacterial strains, warranting further investigation into this compound's antimicrobial potential.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzoic acid derivative (e.g., 4-bromo-2-chloro-5-methoxybenzoic acid) and a phenylboronic acid, catalyzed by palladium complexes. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency .
- Solvent system : Dimethoxyethane (DME) or toluene/water mixtures enhance solubility of aryl halides and boronic acids .
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
- Base : K₂CO₃ or NaHCO₃ neutralizes acidic byproducts, preventing side reactions .
Q. Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80 | 78 | 95% |
| PdCl₂(dppf) | Toluene | 100 | 85 | 97% |
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H NMR :
- FT-IR :
- Mass Spectrometry :
Q. How can researchers address solubility challenges during purification or biological assays?
Methodological Answer:
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First aid :
Advanced Research Questions
Q. How does the chloro and methoxy substituent influence regioselectivity in further functionalization (e.g., electrophilic substitution)?
Methodological Answer:
- Electronic effects :
- Steric hindrance : The bulky biphenyl backbone may limit accessibility to certain positions.
Example Reaction : Nitration with HNO₃/H₂SO₄:
Q. How should researchers resolve contradictions in NMR data when characterizing derivatives?
Methodological Answer:
Q. What computational methods can predict the compound’s reactivity in metal-organic framework (MOF) synthesis?
Methodological Answer:
Q. How can researchers analyze trace impurities (<0.1%) in synthesized batches?
Methodological Answer:
Q. What role does this compound play in designing luminescent MOFs for sensing applications?
Methodological Answer:
Q. How do structural analogs (e.g., fluoro or methyl derivatives) affect biological activity?
Methodological Answer:
- SAR studies :
- In vitro testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
